molecular formula C15H22BNO3 B3012159 6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester CAS No. 1417625-27-4

6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester

Cat. No.: B3012159
CAS No.: 1417625-27-4
M. Wt: 275.16
InChI Key: CUYFDCRSMRJPSV-UHFFFAOYSA-N
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Description

6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C15H22BNO3 and its molecular weight is 275.16. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Coupling Reactions

6-(Cyclobutoxy)pyridine-3-boronic acid pinacol ester is utilized in various synthesis and coupling reactions. For example, Batool et al. (2016) described the use of a similar compound, 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, in Suzuki couplings with various (hetero)aryl bromides, demonstrating its utility in creating electron-withdrawing aromatic groups in organic compounds (Batool et al., 2016). Li et al. (2005) also highlighted the application of a similar boronic acid pinacol ester in Suzuki coupling to prepare specific compounds (Li et al., 2005).

Analytical Challenges and Strategies

Zhong et al. (2012) discussed the analytical challenges posed by pinacolboronate esters, including their instability and difficulty in solubilization, and outlined strategies for their analysis, highlighting their relevance in the Suzuki coupling reaction (Zhong et al., 2012).

Polymer Synthesis and Applications

Korich et al. (2010) explored the synthesis of boronic acid end-functionalized polycaprolactone using a pinacol boronate ester-containing initiator, demonstrating the polymer's potential in creating diverse structural assemblies (Korich et al., 2010).

Luminescent Complexes and Sensing Applications

Hashemzadeh et al. (2020) synthesized Ir(iii) complexes with a boronic acid pinacol ester group for potential use in luminescent sensors for carbohydrates (Hashemzadeh et al., 2020).

Catalyst-Transfer Polymerization

Nojima et al. (2016) reported on the Suzuki-Miyaura polymerization of arylenediboronic acid (ester) for the synthesis of π-conjugated polymers, highlighting the importance of boronic acid (ester) moieties in polymer synthesis (Nojima et al., 2016).

Mechanism of Action

Properties

IUPAC Name

2-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-9-13(17-10-11)18-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYFDCRSMRJPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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